Guanine-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

156.09 g/mol |

IUPAC Name |

2-amino-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

UYTPUPDQBNUYGX-CVMUNTFWSA-N |

Isomeric SMILES |

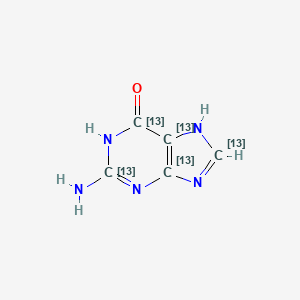

[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13C](=N2)N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Guanine-13C5: A Technical Guide for Advanced Research and Drug Development

Introduction

Guanine, a purine derivative, is a fundamental component of nucleic acids, DNA and RNA.[1][2] Its structure consists of a fused pyrimidine-imidazole ring system with conjugated double bonds.[1][2] In the fields of biomedical research and pharmaceutical development, stable isotope-labeled compounds are invaluable tools. Guanine-13C5 is an isotopically labeled form of guanine where the five carbon atoms have been replaced with the heavy isotope Carbon-13. This labeling provides a distinct mass signature, making it an ideal tracer for metabolic studies and an internal standard for highly accurate quantitative analyses without altering the base chemical properties of the molecule.[2] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

This compound retains the core structure of guanine but has a higher molecular weight due to the incorporation of five ¹³C atoms. This isotopic enrichment is the key to its utility in quantitative mass spectrometry.

Structure: The chemical structure of this compound is identical to guanine, featuring a fused heterocyclic ring system.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart for comparison.

| Property | Value (this compound) | Value (Unlabeled Guanine) | Reference |

| Molecular Formula | ¹³C₅H₅N₅O | C₅H₅N₅O | |

| Molecular Weight | ~156.15 g/mol (Calculated) | 151.13 g/mol | |

| Exact Mass | 156.066 Da (Calculated) | 151.049 Da | |

| Appearance | White to off-white solid powder | White to off-white solid powder | |

| Purity | Typically ≥95% | ≥98% | |

| Melting Point | >300 °C | >300 °C |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble / Very slightly soluble | |

| Boiling Water | Soluble | |

| DMSO | ~0.15 mg/mL (~0.99 mM) | |

| Dilute Acids & Bases | Soluble | |

| 1 N NaOH | Soluble (0.1 M) | |

| Alcohol, Ether, Chloroform | Insoluble |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It is also used as a tracer in metabolic research to follow the metabolic fate of guanine or guanine-containing compounds in vitro and in vivo.

Stable isotope labeling is critical during the drug development process for quantifying drug molecules and their metabolites, as well as understanding their pharmacokinetic profiles.

Below is a logical workflow for a typical quantitative analysis using this compound.

Experimental Protocols

Protocol: Quantitative Analysis of Guanine in Biological Samples using LC-MS/MS

This protocol provides a generalized methodology for using this compound as an internal standard to quantify unlabeled guanine. Researchers should optimize parameters for their specific matrix and instrumentation.

1. Objective: To accurately determine the concentration of guanine in a biological sample (e.g., cell lysate, plasma) by using this compound as an internal standard to correct for matrix effects and variations during sample preparation and analysis.

2. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Unlabeled Guanine (Analytical Standard)

-

Biological Sample

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Protein Precipitation Agent (e.g., ice-cold acetonitrile or trichloroacetic acid)

-

Microcentrifuge tubes

-

Analytical balance

-

LC-MS/MS system

3. Standard Curve Preparation:

-

Prepare a stock solution of unlabeled guanine (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH).

-

Perform serial dilutions to create a series of calibration standards ranging from the expected lower limit to the upper limit of quantification.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL).

-

Spike each calibration standard and a blank sample with a fixed concentration of the this compound internal standard solution.

4. Sample Preparation:

-

Thaw the biological samples on ice.

-

Aliquot a precise volume (e.g., 100 µL) of the sample into a microcentrifuge tube.

-

Add the same fixed amount of this compound internal standard solution as used in the calibration curve to each sample.

-

Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).

-

Vortex vigorously for 1 minute to mix and precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (typical for polar molecules).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: Develop a suitable gradient to separate guanine from other matrix components.

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for both unlabeled guanine and this compound. The transition for this compound will be shifted by +5 Da compared to unlabeled guanine.

6. Data Analysis:

-

Integrate the peak areas for both the analyte (guanine) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot a calibration curve of this ratio against the known concentrations of the prepared standards.

-

Determine the concentration of guanine in the biological samples by interpolating their peak area ratios from the calibration curve.

The Guanine Scaffold in Drug Discovery

The core structure of guanine is a privileged scaffold in drug development, particularly for antiviral and anticancer therapies. A computational repurposing approach can be used to screen existing drugs, including guanine derivatives, against new targets. This workflow leverages computational methods to identify promising candidates for further preclinical evaluation.

Studies have shown that the guanine scaffold is crucial for stabilizing ligands within the binding pockets of receptors like PARP1, a target in breast, ovarian, and prostate cancer. The use of isotopically labeled versions like this compound in subsequent preclinical and clinical trials is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) properties of these potential new therapies.

References

A Technical Guide to High-Purity Guanine-¹³C₅ for Researchers and Drug Development Professionals

An in-depth exploration of the commercial landscape, quality control, and applications of high-purity Guanine-¹³C₅, a critical tool for advancing metabolic research and drug discovery.

This technical guide provides a comprehensive overview of commercially available high-purity Guanine-¹³C₅, a stable isotope-labeled purine nucleobase essential for a range of research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on suppliers, product specifications, experimental protocols for quality assessment, and its application in studying metabolic pathways.

Commercial Availability and Product Specifications

High-purity Guanine-¹³C₅ is available from several specialized chemical suppliers that produce stable isotope-labeled compounds for scientific research. These suppliers are crucial for ensuring the quality and reliability of metabolic studies. Key commercial sources include MedchemExpress, Cambridge Isotope Laboratories, and LGC Standards, each offering Guanine-¹³C₅ and related isotopically labeled compounds with varying specifications.

For researchers, the critical parameters for selecting a supplier are the chemical purity and the isotopic enrichment of the Guanine-¹³C₅. High chemical purity ensures that observed experimental effects are not due to contaminants, while high isotopic enrichment is vital for the sensitivity and accuracy of tracer studies. Below is a summary of representative product specifications gathered from publicly available data. It is important to note that specific lot-to-lot variability may exist, and researchers should always refer to the certificate of analysis provided by the supplier for the most accurate information.

| Supplier | Product Name | Catalog Number (Example) | Chemical Purity | Isotopic Enrichment |

| MedchemExpress | Guanine-¹³C₅ | HY-Y1055S4 | ≥ 95.0%[1] | Not specified |

| Cambridge Isotope Laboratories | Guanine (8-¹³C, 98%; 7,9-¹⁵N₂, 98%) | CNLM-3990-25 | 98%[2] | ¹³C: 98% at C8 |

| LGC Standards | Guanine-¹³C₅,¹⁵N₅ | Not specified | Not specified | Not specified |

*Note: While these products are closely related and indicative of the suppliers' capabilities, an exact match for Guanine-¹³C₅ with full specifications was not consistently available in public documentation. Researchers are advised to contact the suppliers directly for the most current and detailed product information.

Experimental Protocols for Quality Control and Analysis

Ensuring the identity, purity, and isotopic enrichment of Guanine-¹³C₅ is paramount for the integrity of experimental data. The following are detailed methodologies for the key analytical techniques used in the quality control of this stable isotope-labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the identity and determining the isotopic enrichment of Guanine-¹³C₅.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of Guanine-¹³C₅ in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or a buffered aqueous solution (e.g., D₂O with pH adjustment). The concentration should be optimized for the spectrometer's sensitivity, typically in the range of 5-10 mg/mL.

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum. The ¹³C-labeling will result in significantly enhanced signals for the carbon atoms in the guanine molecule.

-

The chemical shifts of the five carbon atoms should be consistent with the known spectrum of guanine. Due to the ¹³C enrichment, the signal-to-noise ratio for these peaks will be substantially higher than that of a natural abundance sample.[3][4]

-

The absence of significant extraneous peaks indicates high chemical purity.

-

-

Proton (¹H) NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. While the protons are not labeled, their signals and coupling patterns can confirm the overall structure of the molecule.

-

The presence of ¹³C atoms can lead to observable ¹H-¹³C coupling, which can further confirm the positions of the labels.

-

-

Isotopic Enrichment Determination:

-

A quantitative ¹³C NMR experiment can be used to estimate the isotopic enrichment. This is often done by comparing the integral of the ¹³C-labeled guanine signals to an internal standard of known concentration and natural ¹³C abundance.

-

More precise determination of isotopic enrichment is typically achieved using mass spectrometry.

-

Mass Spectrometry (MS)

Mass spectrometry is the primary method for accurately determining the isotopic enrichment and confirming the molecular weight of Guanine-¹³C₅.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Guanine-¹³C₅ in a solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination and clear separation of isotopologues.

-

Analysis:

-

The mass spectrum will show a peak corresponding to the molecular ion of Guanine-¹³C₅. The expected monoisotopic mass of Guanine-¹³C₅ (C₅H₅N₅O) is approximately 156.06 g/mol , a 5-unit increase from the unlabeled guanine (approx. 151.04 g/mol ).

-

The isotopic distribution of the molecular ion peak should be analyzed. A high isotopic enrichment will be indicated by the M+5 peak being the base peak, with minimal contributions from lower mass isotopologues (M+0 to M+4).

-

The percentage of isotopic enrichment can be calculated by comparing the peak intensities of the labeled and unlabeled species.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of Guanine-¹³C₅ by separating it from any potential impurities.

Methodology:

-

Sample Preparation: Dissolve the Guanine-¹³C₅ sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

A reversed-phase (RP) C18 column is commonly used for the separation of purine bases.

-

The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to resolve all components.

-

Detection is usually performed using a UV detector, with the wavelength set to the absorbance maximum of guanine (around 252 nm and 275 nm).

-

-

Purity Assessment: The purity is determined by the area percentage of the main guanine peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak.

Applications in Research and Drug Development

Guanine-¹³C₅ serves as a powerful tracer to investigate various biological processes, particularly in the fields of metabolic research and drug development.

Metabolic Flux Analysis

Guanine-¹³C₅ is an invaluable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. By introducing ¹³C-labeled guanine into a biological system, researchers can trace the incorporation of the labeled carbon atoms into downstream metabolites of the purine salvage pathway and connected metabolic networks. This allows for the elucidation of how metabolic pathways are altered in disease states, such as cancer, or in response to therapeutic interventions.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Guanine-¹³C₅ can be used as an internal standard in quantitative bioanalytical methods (e.g., LC-MS/MS) for the accurate measurement of unlabeled guanine and its metabolites in biological matrices. Furthermore, incorporating ¹³C atoms into a drug molecule that contains a guanine moiety allows for its differentiation from endogenous molecules, facilitating detailed pharmacokinetic and metabolic profiling.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Quality control workflow for high-purity Guanine-¹³C₅.

Caption: Tracing Guanine-¹³C₅ through the purine salvage pathway.

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth and metabolism. Studies have shown a bidirectional relationship between mTOR signaling and purine metabolism. The mTORC1 complex, in response to growth signals, can enhance de novo purine synthesis to ensure an adequate supply of nucleotides for cell proliferation. Conversely, the depletion of purine nucleotides has been shown to inhibit mTORC1 activity, suggesting that the cell can sense and respond to the availability of these essential building blocks. The use of tracers like Guanine-¹³C₅ can help dissect the intricate feedback loops between metabolic pathways and key signaling hubs like mTOR.

References

Guanine-13C5: A Technical Guide to Isotopic Enrichment and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for analyzing the isotopic enrichment and purity of Guanine-13C5. Guanine, a fundamental component of nucleic acids, when isotopically labeled with five Carbon-13 (¹³C) atoms, serves as a crucial tracer in metabolic research and as an internal standard for quantitative analysis by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Accurate determination of its isotopic enrichment and chemical purity is paramount for the validity and reproducibility of experimental results.

Quantitative Data Summary

The quality of this compound is defined by its chemical purity and isotopic enrichment. Commercially available this compound typically meets high standards, as summarized below.

| Parameter | Specification | Representative Result | Methodology |

| Chemical Purity | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography (HPLC-UV) |

| Isotopic Purity | ≥ 99 atom % ¹³C | Conforms | Mass Spectrometry (MS) |

| Isotopic Enrichment | ≥ 98% | 99.2% | Mass Spectrometry (MS) |

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and experimental context.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its unlabeled counterpart and other impurities based on their physicochemical properties.

Instrumentation:

-

A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Injection: Inject both the standard and sample solutions into the HPLC system.

-

Data Analysis: Record the peak areas of the main component and any impurities. The chemical purity is calculated by comparing the peak area of the sample to that of the standard. Impurities are quantified based on their peak area relative to the main peak.

Isotopic Enrichment and Purity Analysis by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of this compound, thereby verifying the presence of the isotopic labels. It also determines the isotopic purity and enrichment by measuring the relative abundance of the different isotopologues.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent and infuse it into the mass spectrometer.

-

Instrument Calibration: Calibrate the instrument to ensure high mass accuracy.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis:

-

Measure the exact mass of the molecular ion and compare it to the theoretical mass of this compound.

-

Calculate the isotopic enrichment and purity by measuring the relative intensities of the ion corresponding to the fully labeled compound and any ions corresponding to partially labeled or unlabeled compounds.

-

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule, confirming the positions of the ¹³C labels and assessing the overall purity.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling.

-

Number of Scans (ns): 128 or higher, depending on the sample concentration.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): 1.0-1.5 seconds.

-

Spectral Width (sw): 200-250 ppm.

Procedure:

-

Acquire the ¹³C NMR spectrum.

-

Process the data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak.

-

Analyze the chemical shifts and coupling patterns to confirm the structure and the positions of the ¹³C labels. The absence of significant impurity peaks confirms the chemical purity.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound analysis.

References

Role of guanine in DNA and RNA synthesis

An In-depth Technical Guide on the Core Role of Guanine in DNA and RNA Synthesis

Executive Summary: Guanine, a fundamental purine nucleobase, is indispensable to the structure and function of nucleic acids. Its unique physicochemical properties, particularly its ability to form three hydrogen bonds with cytosine, are critical for the stability of the DNA double helix and the fidelity of genetic information transfer during DNA replication and RNA transcription.[1][2] Beyond its canonical role in Watson-Crick base pairing, guanine-rich sequences can form non-canonical secondary structures known as G-quadruplexes, which are increasingly recognized for their significant roles in regulating key biological processes such as gene expression and telomere maintenance.[3][4] This technical guide provides a comprehensive overview of guanine's role in nucleic acid synthesis, details its biochemical properties, summarizes key experimental methodologies used for its study, and explores the therapeutic potential of targeting guanine-related structures.

Guanine (C₅H₅N₅O) is a purine derivative characterized by a fused pyrimidine-imidazole ring system.[5] This planar, aromatic structure contributes to its stability and its role in stacking interactions within the DNA helix. Guanine exists in two tautomeric forms, with the keto form being predominant and essential for the specific hydrogen bonding with cytosine. It is relatively insoluble in water but soluble in dilute acids and bases. Guanine is also the most easily oxidized of the DNA bases, a property that has significant implications for DNA damage and repair.

Table 1:

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₅H₅N₅O | |

| Molar Mass | 151.13 g/mol | |

| Melting Point | 360 °C (decomposes) | |

| Tautomeric Forms | Keto (major), Enol (rare) | |

| Acidity (pKa) | 3.3, 9.2, 12.3 |

| Solubility in Water | Insoluble | |

Guanine in the Structure of Nucleic Acids

The structural integrity of DNA and RNA is fundamentally reliant on the precise interactions between their constituent nucleobases. Guanine's contribution is central to the stability and specificity of these macromolecules.

Watson-Crick Base Pairing

In both DNA and RNA, guanine pairs specifically with cytosine. This pairing is mediated by three hydrogen bonds: the C-6 carbonyl group of guanine acts as a hydrogen bond acceptor, while the N-1 and the C-2 amino group act as hydrogen bond donors. Cytosine, in turn, presents its C-2 carbonyl and N-3 amine as acceptors and its amino group as a donor. This three-bond structure makes the Guanine-Cytosine (G-C) pair significantly stronger and more thermally stable than the Adenine-Thymine (A-T) pair, which is connected by only two hydrogen bonds.

Table 2: Hydrogen Bond Energies in DNA Base Pairs

| Base Pair | Number of H-Bonds | Bond Energy (kcal/mol) | Reference(s) |

|---|---|---|---|

| Guanine-Cytosine (G-C) | 3 | ~ -21.0 |

| Adenine-Thymine (A-T) | 2 | ~ -12.1 | |

Contribution to Helix Stability

The higher stability of G-C pairs has profound biological consequences. Regions of DNA with high G-C content have a higher melting temperature and require more energy to separate the two strands. This property is critical for various biological processes, including DNA replication and transcription, where strand separation is a prerequisite. The specific sequence of base pairs, including the arrangement of guanine, encodes the genetic information necessary for life.

The Role of Guanine in Nucleic Acid Synthesis

Guanine is not only a structural component but also an active participant in the dynamic processes of DNA replication and RNA transcription. Its availability and incorporation are tightly regulated through complex biochemical pathways.

De Novo and Salvage Pathways for Guanine Nucleotide Synthesis

Cells synthesize guanine nucleotides through two primary routes: the de novo pathway and the salvage pathway. The de novo pathway builds the purine ring from simpler precursors, culminating in the synthesis of inosine monophosphate (IMP), which serves as a common precursor for both adenine and guanine nucleotides. The conversion of IMP to guanosine monophosphate (GMP) is a two-step process catalyzed by IMP dehydrogenase and GMP synthetase. The salvage pathway recycles free purine bases and nucleosides from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is key to this process, converting guanine directly to GMP using 5-phosphoribosyl-1-pyrophosphate (PRPP).

Caption: De Novo and Salvage pathways for Guanine Monophosphate (GMP) synthesis.

Guanine in DNA Replication

During DNA replication, each strand of the original DNA molecule serves as a template for the synthesis of a new complementary strand. The enzyme DNA polymerase facilitates this process, adding deoxyribonucleotides to the growing chain. The principle of complementary base pairing dictates that wherever a cytosine (C) appears on the template strand, a guanine (dGTP) is incorporated into the new strand, and vice versa. This ensures the faithful duplication of the genetic code.

Guanine in RNA Transcription

Transcription is the process of synthesizing an RNA molecule from a DNA template. RNA polymerase unwinds a segment of the DNA double helix, and one strand (the template strand) is used to guide the synthesis of a complementary RNA molecule. Similar to replication, if the DNA template contains a cytosine, a guanine ribonucleotide (GTP) is incorporated into the growing RNA chain. This process transmits the genetic information stored in DNA into a mobile RNA format, which can then direct protein synthesis.

Caption: Guanine's role in RNA transcription from a DNA template.

Advanced Topics: Guanine-Rich Sequences and G-Quadruplexes

Guanine's role extends beyond the canonical double helix. Guanine-rich nucleic acid sequences have the intrinsic ability to fold into four-stranded secondary structures called G-quadruplexes (G4s).

Structure and Formation of G-Quadruplexes

A G-quadruplex is formed by the stacking of G-tetrads, which are square planar structures composed of four guanine bases associated through Hoogsteen hydrogen bonding. The structure is stabilized by the presence of a central cation, typically potassium (K⁺). G4s can form from one, two, or four separate strands of DNA or RNA and are found in functionally important genomic regions, including telomeres and gene promoter regions.

Biological Roles in Gene Regulation and Telomere Maintenance

The formation of G-quadruplexes in promoter regions of genes, including many oncogenes, can act as a regulatory element, influencing transcription factor binding and modulating gene expression. In telomeres—the protective caps at the ends of chromosomes—G-quadruplexes play a crucial role in maintaining genomic integrity. The unique structure of G4s makes them attractive targets for therapeutic intervention, particularly in cancer, where their stabilization can inhibit the activity of enzymes like telomerase, which is crucial for cancer cell immortality.

Experimental Protocols for Studying Guanine's Role

A variety of experimental techniques are employed to investigate the function of guanine in nucleic acid synthesis and regulation.

Polymerase Chain Reaction (PCR)

Methodology: PCR is a technique used to amplify a specific segment of DNA. The process involves cycles of denaturation, annealing, and extension.

-

Denaturation: The double-stranded DNA template is heated (typically to 95°C) to separate the strands.

-

Annealing: The temperature is lowered (typically to 55-65°C) to allow short DNA primers, which are complementary to the target sequence, to bind to the single-stranded templates.

-

Extension: The temperature is raised (typically to 72°C), and a thermostable DNA polymerase (like Taq polymerase) synthesizes new DNA strands by adding nucleotides, including dGTP, complementary to the template. These cycles are repeated 25-35 times, resulting in an exponential amplification of the target DNA segment.

DNA Sequencing

Methodology: DNA sequencing determines the precise order of nucleotides (A, T, C, G) within a DNA molecule.

-

Sanger Sequencing: This method involves PCR-based amplification with a mix of standard deoxynucleotides (dNTPs) and fluorescently labeled dideoxynucleotides (ddNTPs). When a ddNTP is incorporated, chain elongation terminates. The resulting DNA fragments of varying lengths are separated by capillary electrophoresis, and the sequence is read by detecting the fluorescent label on each terminating ddNTP.

-

Next-Generation Sequencing (NGS): NGS platforms allow for massively parallel sequencing of millions of DNA fragments simultaneously. Common methods involve attaching DNA fragments to a solid surface, amplifying them to form clusters, and then using a "sequencing-by-synthesis" approach where the addition of each nucleotide is detected in real-time by light or pH changes.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

Methodology: SELEX is an in vitro method used to identify high-affinity nucleic acid aptamers for a specific target, such as a G-quadruplex structure.

-

Library Incubation: A large, random library of single-stranded DNA or RNA oligonucleotides (containing 10¹²–10¹⁶ unique sequences) is incubated with the target molecule (e.g., a protein that binds G4s or a specific G4 structure itself).

-

Partitioning: Oligonucleotides that bind to the target are separated from the unbound sequences.

-

Elution and Amplification: The bound sequences are eluted and then amplified by PCR (for DNA) or reverse-transcription PCR (for RNA).

-

Iterative Cycles: The enriched pool of oligonucleotides is used for subsequent rounds of selection with increasing stringency to isolate the highest-affinity binders.

-

Sequencing and Characterization: After several rounds, the enriched pool is sequenced to identify the consensus aptamer sequences.

Caption: Workflow for SELEX to identify G-quadruplex targeting aptamers.

Conclusion and Future Directions

Guanine is a cornerstone of molecular biology, essential for the structural integrity of nucleic acids and the accurate propagation of genetic information. Its role in forming stable G-C pairs is fundamental to the double helix, while the discovery of G-quadruplexes has unveiled a new layer of complexity in gene regulation. As our understanding of these structures grows, so does their potential as targets for novel therapeutic strategies in cancer and other diseases. Future research will continue to explore the dynamic interplay of guanine-containing structures with cellular machinery, paving the way for innovative approaches in drug development and synthetic biology.

References

A Technical Guide to Stable Isotope Labeling in Metabolomics: From Experimental Design to Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a functional readout of the cellular state. While traditional metabolomics offers a static snapshot of metabolite levels, the integration of stable isotope labeling provides a dynamic view of metabolic pathway activities and fluxes. By introducing non-radioactive heavy isotopes of common elements such as carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or D) into a biological system, researchers can trace the metabolic fate of these labeled atoms through intricate biochemical networks.[1][2][3] This powerful technique, often referred to as stable isotope-resolved metabolomics (SIRM), has become indispensable for elucidating metabolic reprogramming in diseases like cancer, understanding drug mechanisms of action, and identifying novel therapeutic targets.[1][4]

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of stable isotope labeling in metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret stable isotope labeling experiments.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in supplying a biological system with a substrate enriched with a stable isotope. For instance, cells can be cultured in a medium where standard glucose (composed primarily of ¹²C) is replaced with [U-¹³C]-glucose, in which all six carbon atoms are the ¹³C isotope. As the cells metabolize this labeled glucose, the ¹³C atoms are incorporated into downstream metabolites.

Analytical techniques, predominantly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of these heavy isotopes. Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z), and the inclusion of ¹³C results in a predictable mass shift. NMR spectroscopy, on the other hand, can provide positional information of the isotope within a molecule. This allows for the detailed tracking of atoms and the quantification of metabolic pathway activity, a process known as metabolic flux analysis (MFA).

Commonly Used Stable Isotopes:

-

Carbon-13 (¹³C): The most common isotope used for tracing carbon backbones through central carbon metabolism, including glycolysis and the TCA cycle.

-

Nitrogen-15 (¹⁵N): Used to trace nitrogen flow in amino acid and nucleotide metabolism.

-

Deuterium (²H or D): Can be used to trace hydrogen atoms, though its application can be more complex due to potential kinetic isotope effects.

Experimental Workflow

A typical stable isotope labeling experiment follows a structured workflow, from the selection of an appropriate tracer to the final data analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are key experimental protocols.

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol describes the general procedure for culturing adherent cells in the presence of [U-¹³C]-glucose for steady-state metabolic analysis.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Glucose-free DMEM (Dulbecco's Modified Eagle Medium)

-

[U-¹³C]-glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in sterile water. Add necessary supplements and substitute normal glucose with [U-¹³C]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.

-

Labeling: Aspirate the standard medium and wash the cells once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites has plateaued.

-

Metabolism Quenching and Metabolite Extraction:

-

Quickly aspirate the labeling medium.

-

Wash the cells once with cold PBS.

-

Immediately add 1 mL of pre-chilled 80% methanol to each well.

-

Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolism.

-

-

Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Sample Processing: Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Metabolite Extraction from Suspension Cells

This protocol outlines a method for extracting metabolites from suspension-cultured mammalian cells.

Procedure:

-

Quenching: Quench the metabolism of a known number of cells (e.g., 1 x 10⁷) by adding them to five volumes of a quenching solution (60% v/v methanol supplemented with 0.85% w/v ammonium bicarbonate) at -40°C.

-

Pelleting: Pellet the cells by centrifugation and remove the quenching solution.

-

Extraction: Resuspend the cell pellet in 100% methanol and snap-freeze in liquid nitrogen.

-

Perform two extractions with 100% methanol followed by a single extraction with water. Pool the supernatants from each extraction step.

-

The extracted metabolites are then ready for analysis by mass spectrometry or NMR.

Protocol 3: Mass Spectrometry Data Acquisition

The following are general considerations for setting up a data acquisition method on a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC).

Key Parameters:

-

Instrument Type and Software: Specify the model, software, and version.

-

Ionization: Typically Electrospray Ionization (ESI) in both positive and negative polarity modes to cover a wider range of metabolites.

-

Mass Analyzer: Utilize a high-resolution mass analyzer like an Orbitrap or TOF.

-

Acquisition Mode: Data-dependent acquisition (DDA) is often used to acquire MS/MS spectra for metabolite identification.

-

Resolution: Set a high resolution (e.g., >60,000) to accurately distinguish between isotopologues.

-

Scan Range: A typical m/z range would be 70-1000.

Data Presentation and Interpretation

The primary quantitative output from a stable isotope labeling experiment is the Mass Isotopologue Distribution (MID) . The MID describes the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in the number of isotopic substitutions. For a metabolite with 'n' carbon atoms, there can be M+0 (unlabeled), M+1, M+2, ..., M+n isotopologues.

Quantitative Data Summary

The following tables provide examples of how quantitative data from ¹³C-glucose labeling experiments can be presented.

Table 1: Example Mass Isotopologue Distribution (MID) for Key Metabolites in A549 Cancer Cells

This hypothetical data represents the fractional abundance of isotopologues for several key metabolites after labeling with [U-¹³C]-glucose.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 10 | 5 | 85 | - | - | - | - |

| Lactate | 12 | 6 | 82 | - | - | - | - |

| Citrate | 15 | 8 | 60 | 5 | 10 | 2 | 0 |

| α-Ketoglutarate | 20 | 10 | 15 | 5 | 45 | 5 | - |

| Malate | 25 | 12 | 18 | 35 | 10 | - | - |

| Aspartate | 28 | 15 | 22 | 30 | 5 | - | - |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Example Metabolic Flux Analysis (MFA) Results in DB-1 Melanoma Cells

This table shows example flux values for key metabolic pathways, calculated from MID data. Fluxes are often normalized to a specific uptake rate (e.g., glucose uptake).

| Metabolic Reaction/Pathway | Relative Flux (normalized to Glucose Uptake = 100) |

| Glycolysis (Glucose -> Pyruvate) | 100 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | 85 |

| Pentose Phosphate Pathway (Oxidative) | 15 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 10 |

| Pyruvate Carboxylase (Pyruvate -> Oxaloacetate) | 5 |

| TCA Cycle (Citrate Synthase) | 30 |

| Glutamine Anaplerosis (Glutamine -> α-KG) | 50 |

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental designs is crucial for understanding the flow of labeled atoms and the overall experimental logic.

Central Carbon Metabolism

The following diagram illustrates the interconnected pathways of glycolysis and the TCA cycle, which are central to cellular energy metabolism.

Metabolic Flux Analysis Workflow

This diagram illustrates the logical flow of a metabolic flux analysis experiment, from data acquisition to the final flux map.

Applications in Drug Development

Stable isotope labeling is a powerful tool in the pharmaceutical industry, providing critical insights throughout the drug discovery and development pipeline.

-

Target Identification and Validation: By tracing the metabolic consequences of a drug candidate, researchers can confirm target engagement and elucidate its mechanism of action.

-

Pharmacokinetics and ADME Studies: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Toxicity Studies: Understanding how a drug alters metabolic pathways can help in predicting and mitigating potential toxicities.

-

Biomarker Discovery: Metabolic signatures identified through stable isotope labeling can serve as biomarkers for drug efficacy or patient stratification.

Conclusion

Stable isotope labeling has revolutionized the field of metabolomics by enabling the study of metabolic dynamics. This technical guide provides a foundational understanding of the principles, protocols, and applications of this powerful technique. By integrating stable isotope labeling into their research, scientists and drug development professionals can gain deeper insights into cellular metabolism, accelerate the discovery of novel therapeutics, and ultimately contribute to the advancement of human health.

References

Guanine-13C5 safety data sheet and handling protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling protocols, and experimental methodologies for Guanine-13C5. This compound is a stable isotope-labeled version of guanine, a fundamental component of nucleic acids. The replacement of five carbon atoms with the carbon-13 isotope makes it an invaluable tool in a range of research applications, particularly as a tracer and an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3]

Section 1: Safety Data and Handling Protocols

The safety profile of this compound is considered analogous to that of unlabeled guanine. The isotopic labeling does not significantly alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions for guanine should be strictly followed when handling this compound.

Hazard Identification and Classification

Guanine is classified as a hazardous substance. The primary hazards are:

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.

Quantitative Safety and Physical Properties

The following tables summarize the key quantitative data for Guanine and its isotopically labeled form.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅N₅O | PubChem |

| Molecular Weight (Guanine) | 151.13 g/mol | PubChem |

| Molecular Weight (Guanine-13C,15N2) | 154.11 g/mol | PubChem |

| Appearance | White amorphous solid/crystalline powder | Wikipedia |

| Melting Point | 360 °C (decomposes) | PubChem |

| Boiling Point | Sublimes | PubChem |

| Solubility in Water | Insoluble | Wikipedia |

| Density | 2.200 g/cm³ (calculated) | Wikipedia |

Table 2: Toxicological Data (for Guanine)

| Parameter | Value | Classification |

| Acute Toxicity | No data available for oral, dermal, or inhalation routes. Not classified as acutely toxic based on available information. | Not Classified |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2 |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser. | Not Classified |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | Not Classified |

| Carcinogenicity | Shall not be classified as carcinogenic. | Not Classified |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | Not Classified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 |

| Specific Target Organ Toxicity (Repeated Exposure) | Shall not be classified as a specific target organ toxicant (repeated exposure). | Not Classified |

| Aspiration Hazard | Shall not be classified as presenting an aspiration hazard. | Not Classified |

Source: Compiled from various Safety Data Sheets.

Handling and Storage Protocols

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.

-

Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood to avoid dust formation and inhalation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator for dusts.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from light and moisture.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Section 2: Experimental Protocols and Methodologies

This compound is primarily used as an internal standard in quantitative mass spectrometry and as a tracer in NMR-based metabolic flux analysis.

Use as an Internal Standard in LC-MS/MS

Objective: To accurately quantify the concentration of unlabeled guanine in a biological sample by correcting for matrix effects and variations in instrument response.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled guanine at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO or a buffered aqueous solution).

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Curve:

-

Create a series of calibration standards by spiking a known amount of the unlabeled guanine stock solution into a matrix solution (e.g., plasma, cell lysate) to achieve a range of concentrations.

-

Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

-

-

Sample Preparation:

-

To the unknown biological sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample cleanup or extraction procedures (e.g., protein precipitation, solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and samples onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both unlabeled guanine and this compound.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of unlabeled guanine to the peak area of this compound.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of unlabeled guanine.

-

For the unknown sample, determine the peak area ratio and use the calibration curve to calculate the concentration of unlabeled guanine.

-

References

Guanine-¹³C₅ vs. Unlabeled Guanine: A Technical Guide to Their Physical and Chemical Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical distinctions between Guanine-¹³C₅ and its unlabeled counterpart. Understanding these differences is crucial for researchers employing stable isotope labeling in fields such as metabolic studies, drug development, and quantitative proteomics. This document outlines their core properties, details experimental protocols for their characterization, and visualizes relevant biological pathways.

Core Physical and Chemical Properties

The primary distinction between Guanine-¹³C₅ and unlabeled guanine lies in the isotopic composition of their carbon atoms. In Guanine-¹³C₅, the five carbon atoms are the stable isotope ¹³C, whereas unlabeled guanine predominantly contains ¹²C. This isotopic substitution leads to subtle but significant differences in their physical and chemical behaviors.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative differences between the two molecules.

| Physical Property | Unlabeled Guanine | Guanine-¹³C₅ | Primary Difference |

| Molecular Formula | C₅H₅N₅O | ¹³C₅H₅N₅O | Isotopic composition of Carbon |

| Molar Mass | 151.13 g/mol [1][2][3][4] | 156.09 g/mol [5] | Increased mass due to ¹³C isotopes |

| Melting Point | ~360 °C (decomposes) | Expected to be very similar to unlabeled guanine | Negligible difference |

| Boiling Point | Sublimes | Sublimes | Negligible difference |

| Solubility in Water | Insoluble | Expected to be insoluble | Negligible difference |

| Chemical & Spectroscopic Properties | Unlabeled Guanine | Guanine-¹³C₅ | Key Differences & Implications |

| Chemical Reactivity | Standard reactivity of a purine base | Subject to the Kinetic Isotope Effect (KIE) | Reactions involving the cleavage of a C-H bond may be slower for the labeled compound. |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 151 | Molecular Ion (M+) at m/z 156 | A clear 5-dalton mass shift allows for differentiation and quantification in tracer studies. |

| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies for C-N, C=C, and C=O bonds. | Shifts in vibrational frequencies for bonds involving carbon atoms. | The heavier ¹³C isotope leads to lower vibrational frequencies (redshift). |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR shows characteristic proton signals. ¹³C NMR shows signals for the five carbon atoms. | ¹H NMR is virtually identical. ¹³C NMR signals are readily observed without the need for high natural abundance. | ¹³C labeling is essential for many advanced NMR experiments that trace metabolic pathways. |

In-Depth Discussion of Key Differences

Physical Properties

The substitution of ¹²C with ¹³C has a negligible effect on the macroscopic physical properties such as melting point, boiling point, and solubility. These properties are primarily determined by the molecule's overall structure, polarity, and intermolecular forces (like the strong hydrogen bonding in guanine), which remain unchanged with isotopic substitution. The most significant physical difference is the increase in molecular weight .

Chemical Properties: The Kinetic Isotope Effect

The most profound chemical difference is the Kinetic Isotope Effect (KIE) . The C-H bonds in Guanine-¹³C₅ have a slightly higher dissociation energy than those in unlabeled guanine due to the heavier carbon isotope. Consequently, chemical reactions that involve the cleavage of a carbon-hydrogen or carbon-carbon bond will proceed at a slightly slower rate for the ¹³C-labeled molecule. This effect is a cornerstone of mechanistic studies in enzymology and chemical kinetics.

Spectroscopic Differences

The increased mass of the carbon atoms in Guanine-¹³C₅ leads to predictable and analytically useful differences in its spectroscopic signatures.

-

Mass Spectrometry: In a mass spectrum, Guanine-¹³C₅ will exhibit a molecular ion peak that is 5 atomic mass units higher than that of unlabeled guanine. This clear mass shift is the foundation of its use as a tracer in metabolic research and for quantification by isotope dilution mass spectrometry.

-

Infrared Spectroscopy: The vibrational frequencies of bonds involving carbon atoms (e.g., C-N, C=C, C=O) will be lower in Guanine-¹³C₅ compared to unlabeled guanine. This is because the heavier ¹³C atoms vibrate more slowly.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ¹H NMR spectra are nearly identical, the ¹³C NMR spectrum of Guanine-¹³C₅ is fundamentally different. The ¹³C isotope has a nuclear spin of ½, making it NMR-active. In unlabeled guanine, ¹³C is present only at its natural abundance (~1.1%), making ¹³C NMR experiments less sensitive. With Guanine-¹³C₅, all five carbon positions are enriched, enabling a wide range of advanced NMR techniques to trace the metabolic fate of the molecule.

Experimental Protocols

The following are detailed methodologies for the characterization and comparison of unlabeled guanine and Guanine-¹³C₅.

Synthesis of Guanine-¹³C₅

A common method for the synthesis of ¹³C-labeled guanine involves using commercially available ¹³C-labeled precursors. One reported synthesis starts with readily available labeled compounds to produce [4,5,6,8-¹³C₄]guanine in high yield. The synthesis involves multiple steps, and the intermediates and final product are typically characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the positions and extent of labeling.

Melting Point Determination

-

Sample Preparation: A small, dry sample of the guanine (unlabeled or labeled) is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. For guanine, decomposition is observed at approximately 360 °C.

Mass Spectrometry Analysis

-

Sample Preparation: The guanine sample is dissolved in a suitable solvent, such as a mixture of water and an organic solvent with a small amount of acid or base to aid dissolution.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The sample is introduced into the mass spectrometer. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Analysis: The resulting spectra will show the molecular ion peak corresponding to the mass of the specific isotopologue. For Guanine-¹³C₅, this will be at m/z 156.09 for the neutral molecule. Fragmentation patterns can also be analyzed to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dry guanine sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull in an appropriate oil (e.g., Nujol).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet or mulling agent is recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups and compare the vibrational frequencies between the labeled and unlabeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The guanine sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or a deuterated acidic or basic aqueous solution. Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR Data Acquisition: A proton-decoupled one-dimensional ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C in the unlabeled sample, a larger number of scans may be required to achieve a good signal-to-noise ratio compared to the fully labeled Guanine-¹³C₅.

-

Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and isotopic labeling pattern.

Mandatory Visualizations

Guanine Metabolism Pathways

Guanine metabolism is a critical cellular process involving both synthesis and degradation pathways. The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles purine bases from the degradation of nucleic acids.

Caption: Overview of Guanine Metabolism: De Novo Synthesis, Salvage, and Degradation Pathways.

G-Protein Signaling Pathway

Guanine nucleotides are central to signal transduction through G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR triggers a conformational change that activates an associated G-protein, initiating a downstream signaling cascade.

Caption: Simplified Workflow of a G-Protein Coupled Receptor (GPCR) Signaling Pathway.

This guide provides a foundational understanding of the key differences between Guanine-¹³C₅ and unlabeled guanine, equipping researchers with the knowledge to effectively utilize stable isotope labeling in their studies. The provided experimental protocols and pathway diagrams serve as a practical resource for experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols for Guanine-13C5 in Cancer Cell Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. Purine metabolism, essential for the synthesis of DNA, RNA, and energy cofactors, is frequently dysregulated in cancer cells.[1][2][3][4] Cancer cells can utilize both the de novo synthesis and the salvage pathways to meet their high demand for purines. The purine salvage pathway, which recycles pre-existing nucleobases, is often upregulated in tumors and represents a potential therapeutic target.[5]

Guanine-13C5 is a stable isotope-labeled tracer that can be used to investigate the flux through the purine salvage pathway in cancer cells. By tracing the incorporation of the 13C-labeled guanine into downstream metabolites, researchers can quantify the activity of this pathway and assess its contribution to the nucleotide pool. This information is valuable for understanding cancer cell metabolism, identifying metabolic vulnerabilities, and developing novel therapeutic strategies that target purine metabolism.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis of cancer cells.

Signaling Pathway: Guanine Salvage and Incorporation

The primary pathway for the utilization of exogenous guanine is the salvage pathway, which is initiated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT). HPRT catalyzes the conversion of guanine to Guanosine Monophosphate (GMP). GMP can then be further phosphorylated to Guanosine Diphosphate (GDP) and Guanosine Triphosphate (GTP), which are essential for RNA synthesis and various signaling processes. GTP can also be converted to deoxyguanosine triphosphate (dGTP) for DNA synthesis. The upregulation of HPRT has been observed in various cancers, highlighting the importance of this salvage pathway for tumor growth.

Experimental Workflow

The following diagram outlines the general workflow for a this compound metabolic flux analysis experiment in cancer cells.

Experimental Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cancer cell line and experimental conditions.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (sterile stock solution, concentration to be optimized)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates (e.g., 6-well or 10 cm dishes)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cancer cells in culture plates at a density that will result in approximately 80% confluency at the time of harvesting.

-

Culture the cells in complete medium until they reach the desired confluency.

-

Prepare the labeling medium by supplementing the base medium with this compound to a final concentration (typically in the low micromolar range, to be determined empirically).

-

Aspirate the complete medium from the cell culture plates and wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling period. For steady-state analysis, a longer incubation time (e.g., 24 hours) is typically required. For kinetic analysis, multiple time points (e.g., 0, 1, 4, 8, 24 hours) should be collected.

Quenching and Metabolite Extraction

Rapid quenching of metabolic activity is critical for accurate metabolite profiling.

Materials:

-

Liquid nitrogen

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

Procedure:

-

At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and quench metabolism.

-

Add a sufficient volume of ice-cold 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate well).

-

Using a pre-chilled cell scraper, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

-

Incubate the samples at -20°C for at least 30 minutes to further precipitate proteins.

-

Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

The metabolite extracts can be stored at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of purine nucleotides. These should be optimized for the specific instrument and column used.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions (Example for HILIC chromatography):

-

Column: HILIC column (e.g., SeQuant ZIC-cHILIC)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium Acetate in water, pH 9.0

-

Gradient: A linear gradient from high to low organic phase (e.g., 80% A to 20% A over 15 minutes)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

MS/MS Conditions (Example for Triple Quadrupole in MRM mode):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions: The precursor (Q1) and product (Q3) ions for unlabeled and 13C5-labeled guanine and its downstream metabolites need to be determined. The +5 Da mass shift for each metabolite containing the intact purine ring from this compound should be monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Guanine (unlabeled) | 150.0 | 108.0 | -20 |

| This compound | 155.0 | 113.0 | -20 |

| GMP (unlabeled) | 362.0 | 150.0 | -25 |

| GMP-13C5 | 367.0 | 155.0 | -25 |

| GTP (unlabeled) | 522.0 | 150.0 | -35 |

| GTP-13C5 | 527.0 | 155.0 | -35 |

Note: These are representative MRM transitions and should be optimized.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from a this compound tracing experiment in two different cancer cell lines: one with high HPRT activity (Cell Line A) and one with low HPRT activity (Cell Line B).

Table 1: Fractional Enrichment of Guanine Metabolites after 24h Labeling with this compound

| Metabolite | Cell Line A (High HPRT) | Cell Line B (Low HPRT) |

| This compound | 95.2 ± 1.5% | 96.1 ± 1.2% |

| GMP-13C5 | 85.7 ± 2.1% | 25.3 ± 3.5% |

| GDP-13C5 | 83.1 ± 2.5% | 22.8 ± 3.8% |

| GTP-13C5 | 80.5 ± 2.8% | 20.1 ± 4.1% |

| dGTP-13C5 | 75.3 ± 3.2% | 15.6 ± 4.5% |

Table 2: Calculated Relative Flux through Guanine Salvage Pathway

| Parameter | Cell Line A (High HPRT) | Cell Line B (Low HPRT) |

| Relative Guanine Salvage Flux (nmol/10^6 cells/hr) | 15.2 ± 1.8 | 3.1 ± 0.9 |

| Contribution to GTP pool from salvage | 80.5% | 20.1% |

Data are presented as mean ± standard deviation from three biological replicates. The relative flux is calculated based on the rate of incorporation of this compound into the total guanine nucleotide pool.

Conclusion

The use of this compound as a tracer in metabolic flux analysis provides a powerful tool to dissect the contribution of the purine salvage pathway in cancer cells. The protocols and representative data presented here offer a framework for researchers to design and execute experiments aimed at understanding and targeting the metabolic dependencies of cancer. The insights gained from such studies can facilitate the development of more effective and targeted cancer therapies.

References

- 1. A review of HPRT and its emerging role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of HPRT and its emerging role in cancer | springermedizin.de [springermedizin.de]

- 4. Purine metabolism: a pan-cancer metabolic dysregulation across circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Utilizing Guanine-¹³C₅ for Advanced DNA Synthesis and Repair Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine-¹³C₅ is a stable isotope-labeled analog of the DNA nucleobase guanine, where five carbon atoms are replaced with the heavy isotope ¹³C. This non-radioactive tracer serves as a powerful tool for elucidating the dynamics of DNA synthesis and repair.[1][2][3] By incorporating Guanine-¹³C₅ into cellular DNA, researchers can quantitatively measure the rates of new DNA synthesis and track the removal of this labeled base during DNA repair processes. This approach offers significant advantages over traditional methods, such as radioisotope labeling, by providing a safer and more detailed analysis of nucleic acid metabolism. The primary analytical techniques for detecting and quantifying Guanine-¹³C₅ incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Applications in Research and Drug Development

-

Quantification of DNA Synthesis and Cell Proliferation: Guanine-¹³C₅ can be used to measure the rate of de novo DNA synthesis, providing a direct readout of cell proliferation.[1] This is crucial for cancer research, toxicology studies, and assessing the efficacy of antiproliferative drugs.

-

Elucidation of DNA Repair Pathways: By introducing Guanine-¹³C₅ into DNA and then exposing cells to DNA damaging agents, the rate of its removal can be monitored to study the kinetics of DNA repair pathways such as base excision repair (BER) and nucleotide excision repair (NER).

-

High-Throughput Screening of DNA Repair Inhibitors: This methodology can be adapted for screening compound libraries to identify novel inhibitors of specific DNA repair pathways, which is a promising strategy in cancer therapy.

-

Understanding Drug Mechanism of Action: For drugs that affect DNA integrity or metabolism, Guanine-¹³C₅ can be used to dissect their precise mechanisms of action.

Experimental Workflow Overview

The general workflow for using Guanine-¹³C₅ in DNA synthesis and repair studies involves several key steps:

-

Cell Culture and Labeling: Cells of interest are cultured in a medium supplemented with Guanine-¹³C₅.

-

Exposure to DNA Damaging Agents (for repair studies): After a labeling period, cells are treated with agents that induce specific types of DNA damage.

-

Genomic DNA Extraction: DNA is isolated from the cells at various time points.

-

DNA Hydrolysis: The purified DNA is enzymatically digested into individual nucleosides.

-

Sample Analysis: The resulting nucleoside mixture is analyzed by LC-MS/MS or NMR to quantify the amount of Guanine-¹³C₅ relative to unlabeled guanine.

Caption: A generalized workflow for DNA synthesis and repair studies using Guanine-¹³C₅.

Protocols

Protocol 1: Quantification of DNA Synthesis in Cultured Cells using Guanine-¹³C₅ and LC-MS/MS

This protocol details the steps to measure the rate of DNA synthesis in a cell line of interest.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Guanine-¹³C₅ (sterile, cell-culture grade)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Enzymatic DNA hydrolysis kit (containing nuclease P1, phosphodiesterase I, and alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.

-

Labeling: Prepare complete culture medium supplemented with a known concentration of Guanine-¹³C₅ (e.g., 10 µM). Replace the existing medium with the labeling medium.

-

Time-Course Collection: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after introducing the labeling medium. For each time point, wash the cells twice with ice-cold PBS before proceeding to DNA extraction.

-

Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the extracted DNA and assess its purity.

-

Enzymatic Hydrolysis of DNA:

-

In a microcentrifuge tube, combine 10-20 µg of genomic DNA with the enzymes from an enzymatic hydrolysis kit.

-

Incubate the mixture at 37°C for 12-18 hours to ensure complete digestion of DNA into individual nucleosides.

-

After digestion, precipitate the enzymes by adding an equal volume of chloroform, vortexing, and centrifuging at high speed. The aqueous supernatant contains the nucleosides.

-

-

LC-MS/MS Analysis:

-

Analyze the nucleoside-containing supernatant using a reverse-phase LC column coupled to a triple quadrupole mass spectrometer.

-

Use a gradient elution method with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Set up the mass spectrometer to monitor the specific mass transitions for unlabeled guanine and Guanine-¹³C₅ in positive ion mode using selected reaction monitoring (SRM).

-

-

Data Analysis:

-

Calculate the percentage of Guanine-¹³C₅ incorporation at each time point using the peak areas from the extracted ion chromatograms.

-

The rate of DNA synthesis can be determined from the slope of the incorporation curve over time.

-

Quantitative Data Summary:

| Time (hours) | % Guanine-¹³C₅ Incorporation (Hypothetical) |

| 0 | 0.0 |

| 6 | 5.2 |

| 12 | 10.8 |

| 24 | 22.5 |

| 48 | 45.1 |

Protocol 2: Measurement of DNA Repair Kinetics using Guanine-¹³C₅

This protocol outlines a method to measure the repair of oxidative DNA damage.

Materials:

-

All materials from Protocol 1

-

A DNA damaging agent (e.g., H₂O₂, potassium bromate)

Procedure:

-

Cell Seeding and Labeling: Follow steps 1 and 2 from Protocol 1 to label the cellular DNA with Guanine-¹³C₅. A labeling period of 24-48 hours is recommended to achieve significant incorporation.

-

Induction of DNA Damage: After the labeling period, replace the labeling medium with fresh, unlabeled medium. Expose the cells to a DNA damaging agent at a predetermined concentration and for a specific duration to induce oxidative guanine lesions.

-

Repair and Cell Collection: After removing the damaging agent, wash the cells with PBS and incubate them in fresh, unlabeled medium to allow for DNA repair. Collect cell samples at various time points post-treatment (e.g., 0, 1, 2, 4, 8, 16 hours).

-

DNA Extraction, Hydrolysis, and Analysis: Follow steps 4-7 from Protocol 1 for each time point to extract, hydrolyze, and analyze the genomic DNA.

-

Data Analysis:

-

Determine the percentage of remaining Guanine-¹³C₅ at each time point.

-

The rate of decrease in Guanine-¹³C₅ content reflects the kinetics of the DNA repair process for guanine lesions.

-

Quantitative Data Summary:

| Time Post-Damage (hours) | % Remaining Guanine-¹³C₅ (Hypothetical) |

| 0 | 100.0 |

| 1 | 85.3 |

| 2 | 72.1 |

| 4 | 55.9 |

| 8 | 38.6 |

| 16 | 21.4 |

Signaling Pathways and Logical Relationships

DNA Synthesis and Guanine Metabolism